molecular formula C16H15N5O2S B2711075 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877637-88-2

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2711075
CAS No.: 877637-88-2
M. Wt: 341.39
InChI Key: DSCVORDEBBVKNY-UHFFFAOYSA-N
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Description

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Starting from 3,4-dihydroquinoline, an N-alkylation reaction with 2-bromoacetone under basic conditions may be performed to yield an intermediate.

    • This intermediate can then undergo a thioetherification reaction with [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, typically under reflux with a suitable base such as potassium carbonate in a polar aprotic solvent.

  • Industrial Production Methods:

    • Large-scale production might involve optimized reaction conditions with continuous flow reactors to enhance yield and purity.

    • Catalysts and automated systems could ensure the efficient synthesis of the compound, maintaining stringent control over temperature and reaction time.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The quinoline moiety can be susceptible to oxidation, yielding quinolin-2-one derivatives under mild oxidizing conditions.

    • Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    • Substitution: The thioether linkage can participate in nucleophilic substitution reactions, especially under basic conditions, allowing for further functionalization.

  • Common Reagents and Conditions:

    • For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    • For reduction: Sodium borohydride in methanol.

    • For substitution: Sodium hydride or other strong bases in dimethylformamide.

  • Major Products Formed:

    • Quinolin-2-one derivatives from oxidation.

    • Alcohol derivatives from reduction.

    • Various substituted products based on the nucleophiles used in substitution reactions.

Scientific Research Applications: The compound’s unique structure provides extensive applications across multiple scientific domains:

  • Chemistry: Acts as an intermediate for synthesizing more complex molecules, potentially serving as a ligand in coordination chemistry.

  • Biology: May function as a probe in biological assays due to its reactive groups, enabling the study of enzyme activities or cell signaling pathways.

  • Medicine: Its structural features suggest potential pharmacological activities, warranting exploration as a drug candidate for targeting specific biochemical pathways.

  • Industry: Could be used in the development of new materials or as a precursor in the manufacturing of specialty chemicals.

Mechanism of Action: The compound’s mechanism of action would depend heavily on its interaction with biological targets:

  • Molecular Targets: Potential targets could include enzymes with thiol groups, as the thioether moiety may form covalent bonds with these residues, modulating enzyme activity.

  • Pathways Involved: Its interaction with cell signaling pathways, particularly those involving redox reactions, might be critical due to its oxidation and reduction capabilities.

Comparison with Similar Compounds

  • 3,4-Dihydroquinoline derivatives.

  • [1,2,4]Triazolo[4,3-a]pyrimidine analogs.

  • Thioether-containing heterocycles.

  • Uniqueness:

    • Unlike many similar compounds, this one combines multiple reactive sites within a single molecule, offering a distinctive reactivity profile.

    • Its unique structure allows for versatility in various chemical reactions, making it a valuable tool for diverse applications.

  • Properties

    IUPAC Name

    3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DSCVORDEBBVKNY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CC(=O)N4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15N5O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    341.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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